
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms Tetrazoles are known for their high nitrogen content and their ability to form stable complexes with metals
Preparation Methods
The synthesis of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can produce high yields of the desired tetrazole compound . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .
Chemical Reactions Analysis
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, zinc salts, and fluorosulfonyl azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s high nitrogen content and ability to form hydrogen bonds also play a role in its biological activity .
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine can be compared with other nitrogen-rich compounds, such as:
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: This compound has six tetrazole units on a triazine ring and is known for its high nitrogen content and energetic properties.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific structure and the combination of its high nitrogen content, stability, and ability to form stable complexes with metals.
Properties
CAS No. |
539-57-1 |
|---|---|
Molecular Formula |
C2H6N10 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]guanidine |
InChI |
InChI=1S/C2H6N10/c3-1(4)5-9-10-6-2-7-11-12-8-2/h(H4,3,4,5,10)(H2,6,7,8,9,11,12) |
InChI Key |
HACNVSXKTGSSTA-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NNN=N1)/N=N/NN=C(N)N |
Canonical SMILES |
C1(=NNN=N1)N=NNN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




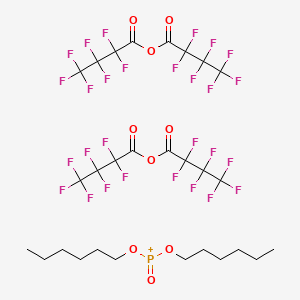
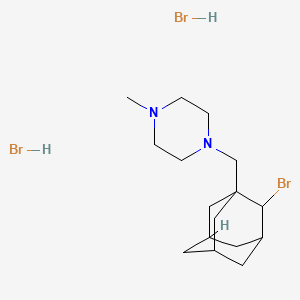
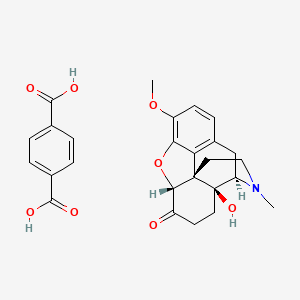
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
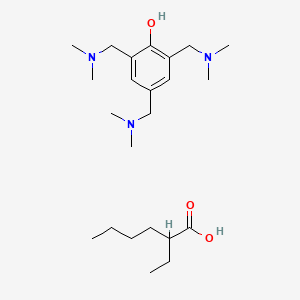
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
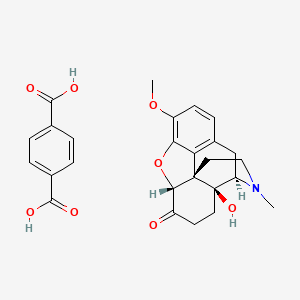
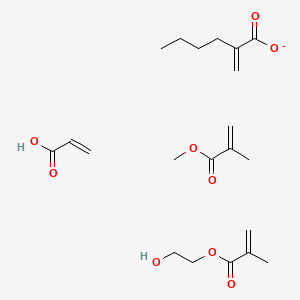
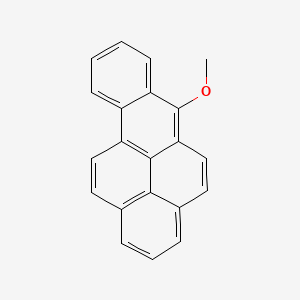
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
